molecular formula C13H7Cl2FN2O B13797127 4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13797127
M. Wt: 297.11 g/mol
InChI Key: MLYFCNFBPWKGKS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both benzoxazole and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 4-fluoroaniline with 4,6-dichloro-2-aminophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation can produce quinones.

Scientific Research Applications

4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
  • 4,6-Dichloro-2-(4-fluorophenyl)quinazoline

Uniqueness

4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole ring, which imparts distinct chemical and physical properties compared to similar compounds like pyrimidines and quinazolines. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H7Cl2FN2O

Molecular Weight

297.11 g/mol

IUPAC Name

4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Cl2FN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2

InChI Key

MLYFCNFBPWKGKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)F

Origin of Product

United States

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